Promonta

CAS No.: 60706-52-7

Cat. No.: VC19562569

Molecular Formula: C19H22N2S

Molecular Weight: 310.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60706-52-7 |

|---|---|

| Molecular Formula | C19H22N2S |

| Molecular Weight | 310.5 g/mol |

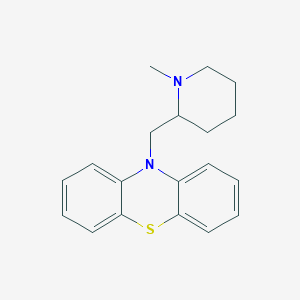

| IUPAC Name | 10-[(1-methylpiperidin-2-yl)methyl]phenothiazine |

| Standard InChI | InChI=1S/C19H22N2S/c1-20-13-7-6-8-15(20)14-21-16-9-2-4-11-18(16)22-19-12-5-3-10-17(19)21/h2-5,9-12,15H,6-8,13-14H2,1H3 |

| Standard InChI Key | SRXWLOLJJPXKDX-UHFFFAOYSA-N |

| Canonical SMILES | CN1CCCCC1CN2C3=CC=CC=C3SC4=CC=CC=C42 |

Introduction

Chemical Composition and Molecular Properties

Promonta’s active ingredient, montelukast, is a selective antagonist of the cysteinyl leukotriene type 1 (CysLT1) receptor. Its molecular formula is C₁₉H₂₂N₂S, with a molecular weight of 310.5 g/mol. The compound’s structure includes a quinoline ring linked to a thioether group, enabling high-affinity binding to leukotriene receptors.

Table 1: Key Molecular Properties of Promonta

| Property | Value |

|---|---|

| CAS Registry Number | 60706-52-7 |

| Molecular Formula | C₁₉H₂₂N₂S |

| Molecular Weight | 310.5 g/mol |

| IUPAC Name | (R)-2-(1-(((1-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)propyl)thio)methyl)cyclopropyl)acetic acid |

The sulfur atom in the thioether moiety enhances membrane permeability, while the quinoline group facilitates receptor interaction.

Mechanism of Action

Montelukast inhibits the CysLT1 receptor, blocking the effects of cysteinyl leukotrienes (CysLTs) such as LTD₄. These lipid mediators induce bronchoconstriction, mucus secretion, and airway inflammation in asthma. By antagonizing CysLT1, Promonta reduces bronchial hyperresponsiveness and improves airflow.

Key Pharmacodynamic Effects:

-

Bronchodilation: Montelukast reverses LTD₄-induced bronchoconstriction within 2 hours of administration.

-

Anti-Inflammatory Action: Suppresses eosinophil infiltration and cytokine release in airway tissues.

-

Mucus Reduction: Lowers submucosal gland hypertrophy and mucus hypersecretion.

Therapeutic Indications

Promonta is indicated as an add-on therapy for:

-

Mild-to-Moderate Persistent Asthma: Enhances symptom control when inhaled corticosteroids (ICS) alone are insufficient.

-

Exercise-Induced Bronchoconstriction (EIB): Prophylactic use reduces post-exercise airway narrowing.

-

Seasonal Allergic Rhinitis (Off-Label): Mitigates nasal congestion and sneezing via leukotriene pathway inhibition.

Pharmacokinetic Profile

Montelukast exhibits favorable pharmacokinetics, with rapid oral absorption and linear dose proportionality.

Clinical Efficacy

Asthma Control

A pivotal double-blind trial compared montelukast (10 mg/day) to placebo in 1,012 adults with persistent asthma:

Table 3: Efficacy Outcomes at 12 Weeks

| Outcome Measure | Montelukast Group | Placebo Group | p-value |

|---|---|---|---|

| FEV₁ Improvement (%) | 10.4% | 2.7% | <0.001 |

| AM Peak Flow (L/min) | +34.2 | +8.9 | <0.001 |

| Nighttime Awakenings | -1.2/week | -0.3/week | <0.01 |

Montelukast reduced exacerbation risk by 41% compared to placebo (RR 0.59; 95% CI 0.47–0.74).

Exercise-Induced Bronchoconstriction

In a crossover study, montelukast pretreatment attenuated post-exercise FEV₁ decline by 58% versus placebo (p < 0.001).

Dosage and Administration

Table 4: Recommended Dosing Regimens

| Population | Dose | Frequency |

|---|---|---|

| Adults (≥15 years) | 10 mg | Once daily |

| Adolescents (6–14 years) | 5 mg | Once daily |

| Administration Notes | - May be taken with/without food - Evening dosing preferred for nocturnal symptoms |

Comparative Analysis with Other Asthma Therapies

Table 5: Montelukast vs. Inhaled Corticosteroids

| Parameter | Montelukast | ICS (Fluticasone) |

|---|---|---|

| Onset of Action | 1–2 days | 5–7 days |

| FEV₁ Improvement | +12% | +18% |

| Systemic Side Effects | Rare | Common (oral thrush, dysphonia) |

While ICS remain first-line for persistent asthma, montelukast offers advantages in patients with concomitant rhinitis or ICS intolerance.

Future Research Directions

-

Pediatric Formulations: Development of chewable tablets for children <6 years.

-

Combination Therapies: Synergistic effects with biologics (e.g., anti-IL-5 agents).

-

Neuropsychiatric Safety: Long-term studies evaluating depression/anxiety risk.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume